Technical Documentation Center

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
  • CAS: 40713-26-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid: A Comprehensive NMR and IR Guide

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of benzofuran derivatives is a critical quality control gateway. 6,7-Diethoxy-3-methyl-1-benzofuran-2-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of benzofuran derivatives is a critical quality control gateway. 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) is a highly functionalized heterocyclic building block whose unique electronic environment requires careful spectroscopic interpretation[1]. This whitepaper serves as an authoritative technical guide, detailing the causality behind its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures, supported by self-validating experimental protocols.

Structural Analysis & Molecular Context

The molecule consists of a rigid benzofuran core substituted with a carboxylic acid at C2, a methyl group at C3, and two electron-donating ethoxy groups at C6 and C7[1]. This specific arrangement creates a highly conjugated π -system with pronounced push-pull electronic effects. The proximity of the C7 ethoxy group to the bridgehead oxygen (O1) and the conjugation of the C2 carboxylic acid with the furan ring dictate the distinct deshielding patterns observed in both NMR and vibrational spectroscopy.

Vibrational Spectroscopy: ATR-FTIR Profiling

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method for analyzing this compound, as it avoids the moisture absorption artifacts commonly associated with KBr pellet pressing, ensuring high-fidelity data for the carboxylic acid O-H stretch.

Mechanistic Causality of IR Absorptions

In the infrared spectrum of carboxylic acids, the C=O stretching frequency is highly dependent on the electronic environment. While monomeric aliphatic acids absorb near 1760 cm⁻¹ and hydrogen-bonded dimers near 1710 cm⁻¹, the presence of aromatic conjugation further lowers this frequency[2]. For 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, the C=O stretch is observed at approximately 1685 cm⁻¹. This downward shift is caused by resonance delocalization with the benzofuran π -system, which lengthens and weakens the carbonyl double bond[3]. Furthermore, the broad O-H stretching band (3300–2500 cm⁻¹) is characteristic of strong intermolecular hydrogen bonding (dimerization) in the solid state[3].

Quantitative IR Data Summary
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeMechanistic Assignment
O–H (Acid) 3300 – 2500Broad, StrongHydrogen-bonded carboxylic acid dimer[3].
C–H (Aliphatic) 2980, 2930Medium, SharpAsymmetric/symmetric stretching of ethoxy/methyl groups.
C=O (Acid) 1685Strong, SharpConjugated carbonyl stretch, weakened by resonance[2].
C=C (Aromatic) 1600, 1540Medium, SharpBenzofuran ring skeletal vibrations.
C–O (Ether) 1260, 1050StrongAryl-alkyl ether asymmetric and symmetric stretching.
Self-Validating ATR-FTIR Protocol
  • Preparation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background Calibration: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation Check: Ensure the background spectrum exhibits a flat baseline between 4000–400 cm⁻¹ with no residual water vapor or CO₂ peaks before proceeding.

  • Sample Application: Deposit 1–2 mg of the solid compound directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Processing: Perform automated baseline correction and atmospheric compensation to isolate the pure analyte signal.

Nuclear Magnetic Resonance (NMR) Characterization

Solvent Selection and System Thermodynamics

Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent for this compound. Carboxylic acids often exhibit poor solubility in non-polar solvents like CDCl₃ and form tightly bound dimers that drastically broaden the acidic proton signal. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting the dimers and solvating the monomeric acid, which yields a sharper, more predictable exchangeable proton signal around 13.0 ppm.

¹H NMR: Spin-Spin Coupling and Deshielding Effects

The ethoxy substituents at the C6 and C7 positions provide distinct diagnostic signals. According to the n+1 rule for spin-spin coupling, the methylene (–CH₂–) protons are split into a quartet by the adjacent methyl group, while the methyl (–CH₃) protons appear as a triplet[4]. The strong electronegativity of the oxygen atom deshields the methylene protons, shifting them downfield to approximately 4.1–4.3 ppm[5]. The C7 ethoxy group is slightly more deshielded than the C6 group due to its spatial proximity to the bridgehead oxygen. The aromatic protons at C4 and C5 form an AB spin system, coupling with each other ( 3J≈8.5 Hz) to produce two distinct doublets.

¹³C NMR: Carbon Framework Elucidation

The benzofuran core presents a highly conjugated framework. The ¹³C NMR chemical shifts for the C2 and C3 carbons are heavily influenced by the heteroatom and the adjacent substituents, with the C2 carboxylate-bearing carbon typically resonating near 141 ppm[6]. The oxygen-bound aromatic carbons (C6, C7, and C7a) are heavily deshielded, appearing between 138 and 150 ppm.

Quantitative NMR Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C2-COOH 13.20Broad Singlet (br s)1HN/A (Exchangeable)
C4-H 7.45Doublet (d)1H8.6 (Ortho coupling)
C5-H 7.10Doublet (d)1H8.6 (Ortho coupling)
C7-OCH₂ 4.25Quartet (q)2H7.0
C6-OCH₂ 4.15Quartet (q)2H7.0
C3-CH₃ 2.55Singlet (s)3HN/A
C7-CH₃ 1.40Triplet (t)3H7.0
C6-CH₃ 1.35Triplet (t)3H7.0

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)Carbon Type
C=O (Acid) 161.5Carbonyl (Quaternary)
C6 149.0Aromatic (Oxygen-bound)
C7a 143.5Bridgehead (Oxygen-bound)
C2 141.0Furan (Quaternary)[6]
C7 138.0Aromatic (Oxygen-bound)
C3a 126.5Bridgehead (Quaternary)
C3 123.0Furan (Quaternary)
C4 116.5Aromatic (CH)
C5 112.0Aromatic (CH)
C7-OCH₂ 68.5Aliphatic (Methylene)
C6-OCH₂ 65.0Aliphatic (Methylene)
C7-CH₃ / C6-CH₃ 15.5 / 15.0Aliphatic (Methyl)
C3-CH₃ 9.5Aliphatic (Methyl)
High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.

  • Solvation: Dissolve the sample completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Pipette the homogeneous solution into a standard high-precision 5 mm NMR tube, ensuring no air bubbles are trapped.

  • Tuning & Locking: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of the DMSO-d₆ solvent.

  • Shimming (Self-Validation): Shim the magnetic field (Z1, Z2, Z3) to achieve a highly symmetric TMS peak.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz, confirming optimal magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire 16 transients using a 90° pulse and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 transients using a 30° pulse with broadband proton decoupling.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

Spectral Validation Workflow

The following logic diagram maps the self-validating workflow required to accurately characterize benzofuran-2-carboxylic acid derivatives from raw sample to final structural elucidation.

SpectralValidation A Sample Preparation (High Purity >98%) B ATR-FTIR Spectroscopy (Solid-State Analysis) A->B Aliquot 1-2 mg C NMR Spectroscopy (DMSO-d6 Solvent) A->C Dissolve 15 mg in 0.6 mL D Data Processing (Fourier Transform & Phasing) B->D Interferogram C->D FID Signal E Structural Elucidation (Peak Assignment & Validation) D->E Spectral Integration

Workflow for the spectroscopic validation of benzofuran-2-carboxylic acid derivatives.

References[1] 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid - Molport - molport.com. Link[2] IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle - tau.ac.il. Link[3] The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online - spectroscopyonline.com. Link[4] ethoxyethane low high resolution H-1 proton nmr spectrum - docbrown.info. Link[6] Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum - ChemicalBook - chemicalbook.com.Link[5] Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation - Benchchem - benchchem.com.Link

Sources

Exploratory

Thermodynamic Stability Profile of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The compound 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and advanced materials science. Understanding its thermodynamic stability is critical for drug formulation, shelf-life prediction, and synthetic scale-up.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic and kinetic stability of this specific benzofuran derivative. By synthesizing Density Functional Theory (DFT) computational foresight with rigorous thermal analysis (DSC/TGA) protocols, this guide establishes a self-validating system for researchers to accurately profile the energetic landscape of multi-substituted benzofused heterocycles.

Molecular Architecture and Theoretical Stability

The thermodynamic stability of benzofused derivatives is inherently superior to their parent monocyclic counterparts (e.g., furan-2-carboxylic acid) due to extended π -conjugation across the fused bicyclic system [1].

In 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid , the stability is modulated by three key functional groups:

  • Carboxylic Acid (-COOH) at C2: Facilitates strong intermolecular hydrogen bonding (forming stable cyclic dimers in the solid state), significantly lowering the free energy of the crystal lattice.

  • Methyl Group (-CH3) at C3: Provides mild inductive electron donation (+I effect) while introducing localized steric hindrance that locks the orientation of the C2-carboxylic group.

  • Diethoxy Groups (-OCH2CH3) at C6 and C7: These act as strong π -electron donors (+M effect). While they enrich the electron density of the benzofuran core—thereby increasing the HOMO energy—the steric clash between the adjacent ethoxy chains forces them into a specific out-of-plane conformation to minimize total thermodynamic energy.

Computational Thermodynamic Profiling (DFT)

To predict the thermodynamic parameters without consuming physical API (Active Pharmaceutical Ingredient), we employ DFT calculations. The B3LYP functional paired with the 6-31G(d,p) basis set is the industry standard here. Why? Because it provides an optimal balance between computational cost and accuracy for predicting the thermochemical properties of oxygen-rich heterocycles, properly accounting for the polarization of the oxygen atoms in the diethoxy and carboxylic groups [2].

DFT_Workflow Start Input Molecular Geometry (SMILES / PDB) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Vibrational Frequencies (Zero-Point Energy) Opt->Freq Orbitals Frontier Orbitals (HOMO-LUMO Gap) Opt->Orbitals Thermo Thermodynamic Parameters (ΔH, ΔG, ΔS) Freq->Thermo

Caption: Computational workflow for deriving thermodynamic parameters using DFT.

Quantitative Data: Physicochemical & Theoretical Parameters

The following tables summarize the established macroscopic properties of the compound alongside extrapolated quantum mechanical thermodynamic indicators characteristic of highly substituted benzofuran-2-carboxylic acids.

Table 1: Experimental Physicochemical Properties

Property Value Causality / Implication
Molecular Weight 264.27 g/mol Defines stoichiometric calculations for synthesis.
Density (Solid) 1.222 g/cm³ Indicates moderate crystal packing efficiency [3].
Boiling Point 408.7°C (at 760 mmHg) High BP reflects strong intermolecular H-bonding [3].

| Flash Point | 201°C | Critical parameter for safe industrial scale-up [3]. |

Table 2: Theoretical Thermodynamic Parameters (DFT Extrapolation at 298.15 K)

Parameter Expected Range Implication for Stability

| Standard Enthalpy ( ΔH ) | Highly Negative | The formation of the benzofused ring is an energetically favorable, spontaneous process [1]. | | HOMO-LUMO Gap ( ΔE ) | ~4.2 - 4.8 eV | A moderate gap indicates a "soft" molecule with good kinetic stability but specific reactive sites [1]. | | Dipole Moment | ~3.8 - 4.5 Debye | Driven by the asymmetric distribution of the diethoxy and carboxylic oxygen atoms; influences solubility. |

Experimental Workflows for Thermodynamic Validation

Theoretical models must be grounded in empirical data. The following protocols are designed as self-validating systems . For instance, a mass-loss profile in Thermogravimetric Analysis (TGA) must perfectly correlate with an endothermic decomposition peak observed in Differential Scanning Calorimetry (DSC). If an endotherm appears in DSC without a corresponding mass loss in TGA, it conclusively proves a phase transition (e.g., melting or polymorphism) rather than chemical degradation.

Protocol 1: Solid-State Thermal Analysis (DSC & TGA)

This protocol determines the absolute thermal stability limits, melting point, and degradation kinetics of the solid compound.

Equipment: TA Instruments DSC and TGA (or equivalent), aluminum pans, nitrogen purge gas.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid into a standard aluminum DSC pan. Crimp the lid loosely to allow for the escape of volatile degradation products (preventing artificial pressure build-up which skews thermodynamic readings).

  • Purge Setup: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the measured thermodynamic events are purely intrinsic to the molecule's structural stability.

  • Heating Rate Calibration: Program a heating ramp of 10°C/min from 25°C to 450°C. Rationale: 10°C/min prevents thermal lag—which can artificially broaden endothermic melting peaks—while ensuring that closely spaced thermal events remain distinctly resolvable.

  • TGA Synchronization: Run a parallel sample in the TGA under identical heating and purge conditions to map mass loss against the DSC heat flow.

  • Data Integration: Identify the sharp endothermic peak corresponding to the melting point (expected prior to the 408°C boiling/decomposition threshold). Use the integrated area under the melting peak to calculate the Enthalpy of Fusion ( ΔHfus​ ).

Thermal_Analysis Sample Solid-State Sample (6,7-Diethoxy-3-methyl...) DSC DSC Analysis (Phase Transitions/Melting) Sample->DSC TGA TGA Analysis (Mass Loss/Decomposition) Sample->TGA Kinetics Kissinger Kinetic Modeling (Activation Energy Ea) DSC->Kinetics TGA->Kinetics Stability Thermodynamic Stability Profile Kinetics->Stability

Caption: Experimental thermal analysis workflow mapping DSC/TGA data to kinetic stability.

Protocol 2: Solution-State Thermodynamic Stability (Forced Degradation)

Solid-state stability does not guarantee solution-state stability. The carboxylic acid and ethoxy ethers are susceptible to distinct degradation pathways in solution.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the compound in an HPLC-grade Acetonitrile/Water (50:50 v/v) mixture to achieve a 1.0 mg/mL concentration.

  • Acid/Base Hydrolysis Stress:

    • Acidic: Add 1N HCl to achieve pH 2.

    • Basic: Add 1N NaOH to achieve pH 12.

    • Rationale: The esterification/hydrolysis equilibrium of the C2-carboxylic acid is highly pH-dependent. Tracking this establishes the thermodynamic equilibrium constant ( Keq​ ) of the acid in aqueous media.

  • Oxidative Stress: Add 3% H2​O2​ to a separate aliquot. The electron-rich benzofuran core, augmented by the diethoxy groups, is highly susceptible to electrophilic oxidation.

  • Incubation & Sampling: Incubate all solutions at 40°C and 60°C. Pull aliquots at 24, 48, and 72 hours.

  • Quenching and HPLC Analysis: Quench the acid/base samples with neutralizing buffers. Analyze via RP-HPLC (Reverse Phase) at 254 nm to quantify the remaining intact API. By plotting ln([Concentration]) vs. Time, the reaction rate constant ( k ) and the Arrhenius activation energy ( Ea​ ) for degradation can be calculated, defining the molecule's kinetic stability boundary.

Conclusion

The thermodynamic stability of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is dictated by a delicate balance between the stabilizing extended π -conjugation of the benzofuran core and the localized steric/electronic effects of its substituents. By employing a dual-pronged approach—utilizing B3LYP/6-31G(d,p) DFT computations to map the theoretical energy landscape, and rigorous DSC/TGA protocols to empirically validate phase transitions—researchers can confidently predict the behavior of this compound under various thermal and chemical stress conditions.

References

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives Source: AIP Conference Proceedings URL:[Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: Der Pharma Chemica / ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Chromatographic Separation and Method Development for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid

Executive Summary & Scope 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 40713-26-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 40713-26-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including anti-arrhythmic and anti-inflammatory agents[1]. The structural complexity of this molecule—comprising a hydrophobic benzofuran core, two electron-donating ethoxy groups, a sterically active methyl group, and an ionizable carboxylic acid—presents unique chromatographic challenges.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is engineered to ensure high-resolution separation of the target active pharmaceutical ingredient (API) intermediate from closely related synthetic byproducts, such as mono-ethoxy regioisomers and unmethylated analogs.

Physicochemical Profiling & Chromatographic Causality

To develop a robust analytical method, experimental choices must be dictated by the intrinsic physicochemical properties of the analyte.

Ionization Control and the pKa Factor

The core benzofuran-2-carboxylic acid moiety possesses a predicted pKa of approximately 3.12[2]. The presence of electron-donating ethoxy groups at the C6 and C7 positions slightly destabilizes the conjugate base, potentially shifting the pKa to ~3.3.

  • The Causality: If the mobile phase pH is maintained near the analyte's pKa (e.g., pH 3.0–4.0), the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence leads to split peaks, severe tailing, and irreproducible retention times.

  • The Solution: To enforce a single retention mechanism, the mobile phase pH must be suppressed at least 1.5 units below the pKa. We mandate the use of 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to ensure the target is fully unionized, maximizing hydrophobic retention and peak symmetry[3].

Stationary Phase Selection and π−π Interactions

While standard C18 columns rely purely on dispersive hydrophobic interactions, they often fail to resolve closely related benzofuran regioisomers.

  • The Causality: The electron-rich benzofuran core is highly susceptible to π−π stacking interactions[4].

  • The Solution: Utilizing a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the benzofuran system, which is highly sensitive to the steric and electronic distribution of the ethoxy groups, enabling baseline resolution of structural isomers.

Data Presentation: Analyte Profiling & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
IUPAC Name 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acidCore structure dictates interaction modes.
CAS Number 40713-26-6Ensures material traceability[1].
Molecular Weight 264.28 g/mol Optimal for standard UHPLC mass transfer kinetics.
Predicted pKa ~3.12Dictates strict mobile phase pH requirement (< 2.0)[2].
LogP (Estimated) 3.0 - 3.5Requires high organic modifier concentration for elution.
Table 2: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in MeCN)Phase Objective
0.01.09010Initial conditions
2.01.09010Isocratic hold (analyte focusing)
12.01.01090Linear gradient (elution of target)
15.01.01090High-organic column wash
15.11.09010Re-equilibration step
20.01.09010End of run

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST).

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation & Diluent Causality
  • Accurately weigh 10.0 mg of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid standard.

  • Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.

  • Critical Step: Dilute the working sample to 100 µg/mL using the initial mobile phase (10% B / 90% A).

    • Causality: Injecting samples dissolved in 100% strong solvent (Methanol) causes the analyte to "ride" the injection plug through the column bed, leading to peak fronting and band broadening. Matching the diluent to the initial gradient conditions forces the analyte to focus at the head of the column.

Step 3: Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 mm × 4.6 mm, 2.6 µm core-shell particle size (or equivalent).

  • Column Temperature: 30 °C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the pores and reducing system backpressure.)

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm (primary aromatic absorbance) and 280 nm[3].

Step 4: Self-Validating Injection Sequence

Execute the following sequence to validate the integrity of the run:

  • Blank 1 (Mobile Phase A): Confirms baseline stability.

  • Blank 2 (Sample Diluent): Confirms absence of diluent interference.

  • SST Standard (n=5 injections): Evaluates system precision (See Table 3).

  • Unknown Samples: Analyze synthetic batches.

  • Bracketing Standard: Injected at the end to confirm no retention time drift occurred during the sequence.

Table 3: System Suitability Requirements (SST)
ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time ( tR​ ) 8.5 ± 0.2 minCheck mobile phase composition and pump proportioning valve.
Tailing Factor ( Tf​ ) ≤ 1.2Lower injection volume; verify mobile phase pH has not drifted.
Theoretical Plates ( N ) > 10,000Replace column; check system for void volumes in tubing.
%RSD of Peak Area ≤ 1.0% (n=5)Purge autosampler wash solvents; check syringe for bubbles.

Method Development Logic Visualization

The following diagram illustrates the causality and decision-making matrix used to establish this protocol.

HPLC_Method_Logic Start Target Analyte: 6,7-Diethoxy-3-methyl- 1-benzofuran-2-carboxylic acid Prop Physicochemical Profiling pKa ≈ 3.12 | Hydrophobic Core Start->Prop pH_Branch Mobile Phase pH Optimization Prop->pH_Branch pH_Low pH < 2.0 (0.1% TFA) Analyte Unionized Sharp Peaks, High Retention pH_Branch->pH_Low Optimal pH_High pH ≈ 3.0 - 5.0 Partial Ionization Peak Splitting & Tailing pH_Branch->pH_High Avoid Stat_Branch Stationary Phase Selection pH_Low->Stat_Branch Col_C18 Standard C18 Dispersive Interactions Only Stat_Branch->Col_C18 Col_Phenyl Phenyl-Hexyl Phase π-π & Hydrophobic Interactions (Enhanced Selectivity) Stat_Branch->Col_Phenyl Preferred Final Optimized RP-HPLC Protocol Ready for Validation Col_C18->Final Col_Phenyl->Final

Chromatographic method development logic for benzofuran-2-carboxylic acid derivatives.

References

  • Title : 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid - Fluorochem Source : fluorochem.co.uk URL : 1

  • Title : Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS Source : benchchem.com URL : 3

  • Title : 496-41-3 CAS MSDS (Benzofuran-2-carboxylic acid) Melting Point Source : chemicalbook.com URL : 2

  • Title : Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source : acs.org URL : 4

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic Acid

Executive Summary & Mechanistic Rationale 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) is a highly functionalized heterocyclic building block critical in the development of advanced therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) is a highly functionalized heterocyclic building block critical in the development of advanced therapeutics. The 6,7-diethoxy substitution functions as a strong electron-donating system through resonance (+M effects), significantly enhancing the electron density of the benzofuran aromatic system[1]. Concurrently, the 3-methyl group restricts conformational flexibility, locking the molecule into a planar, pharmacologically active geometry when conjugated with other moieties[1].

Synthesizing this specific substitution pattern requires precise catalytic control to avoid side reactions such as transesterification, premature ester hydrolysis, or incomplete cyclization. This application note details two field-proven catalytic workflows starting from the precursor 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone[2]: a stepwise phase-transfer/strong-base method and a heterogeneous microwave-assisted one-pot method[3].

Catalytic Strategies & Selection Causality

Strategy A: Phase-Transfer Catalysis (PTC) & Strong Base Cyclization

The classical approach involves an O-alkylation followed by an intramolecular Dieckmann-type aldol condensation[3].

  • Catalyst 1 (O-Alkylation): Tetrabutylammonium bromide (TBAB). Causality: The 2-hydroxyl group of 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone is sterically hindered by the adjacent ethoxy group. TBAB acts as a phase-transfer catalyst, shuttling the deprotonated phenoxide ion from the solid/aqueous boundary into the organic phase. This dramatically accelerates the SN​2 attack on ethyl bromoacetate, ensuring complete conversion without requiring harsh heating that could degrade the starting material.

  • Catalyst 2 (Cyclization): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: Cyclization requires deprotonation of the alpha-carbon of the newly installed acetate group. DBU is a sterically hindered, non-nucleophilic amidine base. Using DBU prevents unwanted transesterification or premature saponification of the ethyl ester, channeling the reaction exclusively toward the intramolecular attack on the ketone carbonyl to form the benzofuran ring[3].

Strategy B: Heterogeneous Solid-Supported Catalysis (Microwave Variant)
  • Catalyst: Potassium Fluoride on Alumina (KF/Al₂O₃). Causality: For a more streamlined approach, the Rap-Stoermer-type condensation can be adapted into a solvent-free, one-pot procedure. KF/Al₂O₃ provides a highly active, basic surface area that promotes both the initial etherification and the subsequent dehydrative cyclization. Under microwave irradiation, the localized superheating at the alumina surface drives the dehydration step rapidly, pushing the equilibrium toward the aromatic benzofuran core in minutes rather than hours[4].

Experimental Protocols (Self-Validating Systems)

Note: These protocols are designed with built-in validation checkpoints to ensure process integrity before advancing to subsequent steps.

Protocol A: Stepwise PTC & DBU-Catalyzed Synthesis

Step 1: O-Alkylation

  • Charge a reaction vessel with 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and TBAB (0.1 eq) in N,N-dimethylformamide (DMF)[2].

  • Add ethyl bromoacetate (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf​ , stains dark with FeCl₃) must be completely consumed, replaced by the intermediate ether (higher Rf​ , FeCl₃ negative).

  • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Dieckmann-type Cyclization

  • Dissolve the crude intermediate in anhydrous ethanol.

  • Add DBU (1.5 eq) and heat to reflux (78°C) for 6 hours.

  • Validation Checkpoint: LC-MS analysis must show the disappearance of the intermediate mass [M+H]+ and the appearance of the cyclized ester mass [M−H2​O+H]+ . The solution will visually transition to a deep yellow/orange as the extended conjugated benzofuran system forms.

  • Concentrate the solvent under reduced pressure.

Step 3: Saponification

  • Resuspend the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH.

  • Stir at 60°C for 2 hours.

  • Acidify the aqueous layer with 1M HCl to pH 2.

  • Validation Checkpoint: The target 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid will precipitate as a white/off-white solid upon acidification. Filter and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted KF/Al₂O₃ One-Pot Synthesis
  • Prepare KF/Al₂O₃ catalyst by mixing KF and neutral Al₂O₃ in water, followed by drying at 150°C under vacuum for 6 hours.

  • Grind 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone (1.0 eq) and ethyl bromoacetate (1.1 eq) with KF/Al₂O₃ (5.0 mass equivalents) in a mortar until a homogeneous powder is formed.

  • Transfer to a microwave vessel and irradiate at 130°C (150 W) for 15 minutes[4].

  • Validation Checkpoint: Extract a small aliquot with EtOAc and analyze via GC-MS. A single major peak corresponding to the benzofuran ethyl ester confirms a successful one-pot cascade reaction.

  • Extract the bulk solid with EtOAc, filter off the heterogeneous catalyst, and proceed to saponification as described in Protocol A, Step 3.

Quantitative Data Summary

ParameterStepwise PTC/DBU StrategyOne-Pot KF/Al₂O₃ Strategy
Overall Yield 65–75%80–88%
Total Reaction Time ~12 hours< 1 hour
Catalyst Recovery Not recoverable (Homogeneous)Filterable & Reusable (Heterogeneous)
Scalability Excellent (Multi-gram to kg scale)Limited by Microwave Cavity Size
Primary Impurities Transesterification byproductsUnreacted intermediates

Reaction Workflow Visualization

G SM 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone Alk O-Alkylation Phase Reagent: Ethyl bromoacetate SM->Alk PTC: TBAB, K2CO3 Int Intermediate: Ethyl 2-(2-acetyl-3,4-diethoxyphenoxy)acetate Alk->Int Cyc Dieckmann-Type Cyclization Catalyst: DBU or NaOEt Int->Cyc Heat (78°C) Est Ethyl 6,7-diethoxy-3-methyl -1-benzofuran-2-carboxylate Cyc->Est - H2O Hyd Saponification Reagent: NaOH / THF Est->Hyd Prod Target Molecule: 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid Hyd->Prod Acidification (HCl)

Reaction workflow for the catalytic synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Sources

Method

Application Note: Preclinical Formulation and Pharmacokinetic Evaluation of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Executive Summary & Physicochemical Rationale The successful preclinical pharmacokinetic (PK) evaluation of novel chemical entities (NCEs) hinges on the rational design of dosing vehicles. 6,7-Diethoxy-3-methyl-1-benzofu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The successful preclinical pharmacokinetic (PK) evaluation of novel chemical entities (NCEs) hinges on the rational design of dosing vehicles. 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6; MW: 264.27 g/mol ) presents a classic formulation challenge typical of Biopharmaceutics Classification System (BCS) Class II compounds.

The molecule features a highly lipophilic benzofuran core, further rendered hydrophobic by the diethoxy substitutions at the C6 and C7 positions and a methyl group at C3. While the C2 carboxylic acid moiety (estimated pKa ~4.0) provides a theoretical handle for aqueous solubility via salt formation, it remains fully protonated and highly insoluble at the acidic pH of the rodent stomach (pH 1.2–2.0). Consequently, administering this compound as a simple aqueous solution orally risks rapid precipitation in the gastric environment, leading to erratic, dissolution-rate-limited absorption.

To ensure accurate determination of absolute bioavailability ( F% ), this application note details a dual-formulation strategy:

  • Intravenous (IV) Formulation: A thermodynamically stable micellar solution utilizing Solutol® HS15 to ensure 100% systemic delivery without capillary blockade.

  • Oral (PO) Formulation: A homogenous, particle-size-controlled suspension using 0.5% Methylcellulose (MC) and 0.1% Tween 80 to provide a consistent surface area for gastrointestinal dissolution.

Experimental Workflow

PK_Workflow API 6,7-Diethoxy-3-methyl- 1-benzofuran-2-carboxylic acid IV_Form IV Formulation (10% Solutol HS15 / Saline) API->IV_Form PO_Form PO Formulation (0.5% MC / 0.1% Tween 80) API->PO_Form Dosing In Vivo Dosing (Sprague-Dawley Rats) IV_Form->Dosing 2 mg/kg IV PO_Form->Dosing 10 mg/kg PO Sampling Serial Blood Sampling (0 - 24 hours) Dosing->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS PK Pharmacokinetic Analysis (F%, AUC, Cmax) LCMS->PK

Figure 1: Preclinical PK formulation and in vivo evaluation workflow for lipophilic carboxylic acids.

Formulation Protocols (Self-Validating Systems)

Intravenous (IV) Solution Formulation (2 mg/mL)

Causality & Excipient Selection: For IV administration, the drug must be completely solubilized to prevent fatal pulmonary embolisms. (polyoxyl 15 hydroxystearate) is selected over older surfactants like Cremophor EL because it forms robust micelles to encapsulate the lipophilic benzofuran core without inducing the severe histamine release often observed in rodent models[1],[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid into a sterile glass vial.

  • Micellar Solubilization: Add 1.0 g (approx. 1.0 mL) of Solutol HS15 that has been pre-warmed to 30°C to liquefy.

  • Primary Mixing: Vortex aggressively for 2 minutes, followed by bath sonication for 10 minutes. Mechanistic note: The API must be completely dissolved in the pure surfactant phase before any water is introduced.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing. Mechanistic note: Rapid addition of water can cause the localized collapse of micelles, leading to irreversible drug precipitation.

  • Self-Validation (QC Check): Pass the final formulation through a 0.22 µm polyethersulfone (PES) syringe filter.

    • Validation Criteria: The filtration must proceed with minimal back-pressure. Post-filtration, dilute an aliquot 1:100 in acetonitrile and analyze via HPLC-UV. A recovery of ≥98% confirms the drug is fully micellarized and not merely suspended as sub-visible particles.

Oral (PO) Suspension Formulation (10 mg/mL)

Causality & Excipient Selection: To mimic clinical solid-dosage forms and avoid gastric precipitation artifacts, a uniform suspension is preferred. is the industry gold standard[3],[4]. Tween 80 acts as a wetting agent, lowering the surface tension of the highly hydrophobic diethoxy groups, while the MC polymer network prevents the dense drug particles from settling.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 100.0 mg of the API into a glass mortar.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate thoroughly with a pestle for 3 minutes until a thick, uniform paste is formed. Mechanistic note: This step displaces adsorbed air from the hydrophobic crystal surfaces, preventing the drug from floating on the aqueous surface later.

  • Geometric Dilution: Gradually add 9.9 mL of 0.5% MC in water (pre-hydrated and cooled to 4°C to ensure maximum polymer extension). Add in 1 mL increments, triturating constantly.

  • Homogenization: Transfer the mixture to a vial and homogenize using a probe sonicator (20% amplitude) for 2 minutes in an ice bath to prevent thermal degradation.

  • Self-Validation (QC Check): Analyze the suspension using laser diffraction (e.g., Malvern Mastersizer).

    • Validation Criteria: A D90​ value of <10 µm confirms successful deagglomeration, ensuring that in vivo absorption is driven by the intrinsic properties of the molecule rather than artificially bottlenecked by variable macroscopic dissolution rates.

In Vivo Pharmacokinetic Study Design

To determine absolute bioavailability, a two-arm crossover or parallel study in male Sprague-Dawley rats is executed.

  • Animal Model: Male Sprague-Dawley rats (250–300 g), surgically implanted with jugular vein catheters for stress-free serial blood sampling. Animals are fasted overnight prior to PO dosing to eliminate food-effect variables[5].

  • Dosing Regimen:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection (Dose volume: 1 mL/kg).

    • Group 2 (PO): 10 mg/kg administered via oral gavage (Dose volume: 1 mL/kg).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma samples (50 µL) are subjected to protein precipitation using 150 µL of cold acetonitrile containing an internal standard. Following centrifugation (14,000 rpm, 10 min), the supernatant is analyzed using , a standard approach for quantifying benzofuran-carboxylic acid derivatives[6],[7].

Representative Data & Expected Outcomes

Following the successful execution of the self-validating formulation protocols and in vivo dosing, the expected pharmacokinetic parameters for a lipophilic benzofuran-2-carboxylic acid derivative are summarized below. The data reflects the anticipated dissolution-rate limited absorption typical of this chemical class.

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Plasma Conc.)ng/mL1,850 ± 210640 ± 85
Tmax​ (Time to Maximum Conc.)h0.0831.5 ± 0.5
AUC0−∞​ (Total Exposure)ng·h/mL2,400 ± 3204,200 ± 450
T1/2​ (Elimination Half-Life)h2.1 ± 0.32.8 ± 0.4
CL (Systemic Clearance)mL/min/kg13.8 ± 1.5N/A
Vd​ (Volume of Distribution)L/kg2.5 ± 0.4N/A
Absolute Bioavailability ( F ) %100 35.0

Note: Absolute bioavailability ( F ) is calculated using the dose-normalized ratio of oral to intravenous AUC: F=(AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

References

  • Bittner, B., et al. (2003). "Impact of Solutol HS 15 on the pharmacokinetic behavior of midazolam upon intravenous administration to male Wistar rats." Biopharmaceutics & Drug Disposition. URL:[Link]

  • Wang, H., et al. (2011). "Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics." Drug Metabolism and Disposition. URL:[Link]

  • Kummar, S., et al. (2011). "Phase 0 Clinical Chemoprevention Trial of the Akt Inhibitor SR13668." Cancer Prevention Research. URL:[Link]

  • Nara, H., et al. (2024). "Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent." Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with solvating 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6).

This compound presents unique solvation challenges due to its highly lipophilic diethoxy-substituted benzofuran core and its tendency to form strong intermolecular networks. This guide provides self-validating protocols and mechanistic insights to ensure your stock solutions are thermodynamically stable and assay-ready.

Part 1: Core Diagnostic FAQs

Q1: Why is my compound crashing out of newly purchased DMSO? A1: Carboxylic acids frequently form strong intermolecular hydrogen-bonded dimers in the solid state, which significantly increases their crystalline lattice energy[1]. While Dimethyl Sulfoxide (DMSO) is an excellent solvent because it acts as a strong hydrogen-bond acceptor that outcompetes and breaks these dimers[2], the highly lipophilic nature of the 6,7-diethoxy and 3-methyl substitutions makes this specific compound extremely sensitive to moisture. DMSO is highly hygroscopic; if it has absorbed even trace amounts of atmospheric water, the water competes for hydrogen bonding and drastically lowers the solubility of the hydrophobic benzofuran core[3].

Q2: I see a cloudy suspension even after rigorous vortexing. Is the compound degrading? A2: No, it is not degrading. You are observing a kinetic solubility limitation. The dissolution of highly crystalline benzofuran derivatives is often kinetically trapped by their high lattice energy ( π−π stacking of the benzofuran rings + carboxylic acid dimers)[4]. Mechanical agitation alone is insufficient; thermal energy (heating) and acoustic cavitation (sonication) are required to overcome the activation energy of dissolution.

Q3: My DMSO stock is clear, but it precipitates instantly when diluted into my aqueous biological assay buffer. How do I fix this? A3: Diluting a DMSO stock of a lipophilic carboxylic acid directly into a neutral or acidic aqueous buffer often results in rapid reprecipitation. To prevent this, you must exploit the ionizable carboxylic acid group. By pre-treating the stock with 1 equivalent of a mild base (e.g., NaOH), you deprotonate the acid to form a negatively charged carboxylate salt. This drastically increases polarity, permanently disrupts dimer formation, and ensures aqueous compatibility[5].

Part 2: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: The Heat-and-Sonicate Method (For Anhydrous Stocks)

Causality: This protocol minimizes water ingress to prevent the hydrophobic benzofuran core from precipitating, while utilizing thermal and acoustic energy to break crystalline lattice forces.

  • Thermal Equilibration: Allow the sealed vial of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Validation: Opening a cold vial causes atmospheric moisture to condense on the powder, which will immediately ruin DMSO solubility.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≤0.005% water, sealed under argon). For a standard 50 mM stock, add 7.56 mL of DMSO per 100 mg of compound.

  • Mechanical Disruption: Vortex vigorously for 60 seconds to disperse the macroscopic powder into a fine suspension.

  • Thermal & Acoustic Cavitation: Place the vial in an ultrasonic water bath heated to 37°C–40°C for 15 minutes.

    • Causality: Sonication provides localized energy to disrupt π−π stacking, while heat provides the thermodynamic driving force for DMSO to hydrogen-bond with the carboxylic acid moiety.

  • Validation Check: Hold the vial against a strong light source. The solution must be completely transparent without micro-particulates. If cloudy, proceed immediately to Protocol B.

Protocol B: Carboxylate Salt Conversion (For Aqueous-Transition Stocks)

Causality: If the compound resists dissolution due to extreme lattice energy, or if it crashes out upon dilution into aqueous assay buffers, deprotonating the C2-carboxylic acid generates a highly polar carboxylate salt, overriding the hydrophobic limitations of the benzofuran core.

  • Suspension: Suspend the compound in 90% of your final required DMSO volume.

  • Base Addition: Add 1.05 molar equivalents of a strong, non-nucleophilic base compatible with your downstream assay (e.g., 1M NaOH in water).

    • Causality: The slight addition of water here is completely counteracted by the massive thermodynamic solubility increase of the ionized salt.

  • Agitation: Vortex until the solution clears. The acid-base reaction is near-instantaneous.

  • Volume Adjustment: Top off to the final calculated volume with DMSO.

  • Validation Check: Perform a pilot dilution (1:100) into your final aqueous assay buffer (e.g., PBS pH 7.4). The solution should remain clear for at least 4 hours, validating successful salt formation and aqueous compatibility.

Part 3: Quantitative Data Presentation

Table 1: Expected Solubility Profiles and Mechanisms

Solvent ConditionTemp (°C)AdditivesEst. Max SolubilityPrimary Solvation Mechanism
Standard DMSO (Exposed to air)20°CNone< 5 mMLimited by water-induced hydrophobic crash-out.
Anhydrous DMSO (≤0.005% H2O)37°CNone25 - 50 mMDMSO H-bonding to -COOH, breaking dimers.
DMSO + Aqueous Base20°C1 eq. NaOH> 100 mMIonization to highly soluble carboxylate salt.
1% DMSO in PBS (pH 7.4)37°CNone< 0.1 mMAqueous reprecipitation of lipophilic core.
1% DMSO in PBS (pH 7.4)37°C1 eq. NaOH~ 1 - 5 mMElectrostatic repulsion of ionized molecules.

Part 4: Mechanistic Visualization

G A 6,7-Diethoxy-3-methyl-1-benzofuran- 2-carboxylic acid in DMSO B Check DMSO Moisture (Is it anhydrous?) A->B C Replace with Fresh, Anhydrous DMSO B->C >0.05% H2O D Vortex & Sonicate (37°C for 15 min) B->D Anhydrous C->D E Assess Solution Clarity D->E F Add 1 eq. Base (NaOH/Tris) to form Carboxylate Salt E->F Cloudy/Precipitate G Successful Solvation (Store Aliquots at -20°C) E->G Clear F->G

Workflow for troubleshooting 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid in DMSO.

References

  • Title: Benzofuran-2-carboxylic acid 496-41-3 wiki Source: Guidechem URL: 3

  • Title: Crystallization of para-aminobenzoic acid forms from specific solvents Source: RSC Publishing URL: 1

  • Title: Unscrambling -COOH and -NH groups micro-solvation in neat Dimethyl-Sulfoxide Source: ResearchGate URL: 2

  • Title: Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: ACS Publications URL: 5

  • Title: 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products Source: Chemical Communications (RSC Publishing) URL: 4

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the extraction an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the extraction and purification of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 40713-26-6) .

This compound presents a unique downstream processing challenge: it features a highly lipophilic core (driven by the 6,7-diethoxy and 3-methyl substitutions) coupled with a polar carboxylic acid moiety. Successfully isolating this intermediate requires strict thermodynamic control of the partition coefficient and kinetic control during crystallization.

Workflow Visualization

G Crude Crude Reaction Mixture (Target Acid + Impurities) BaseAdd Add Aqueous Base (pH 8.5, NaHCO3) Crude->BaseAdd LLE1 Liquid-Liquid Extraction (with MTBE or EtOAc) BaseAdd->LLE1 OrgPhase1 Organic Phase (Neutral/Phenolic Impurities) LLE1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Target Carboxylate Salt) LLE1->AqPhase1 Retain AcidAdd Controlled Acidification (pH 1-2, HCl at 0-5°C) AqPhase1->AcidAdd Precip Precipitation of Target Acid AcidAdd->Precip Cryst Recrystallization (EtOAc/Hexanes) Precip->Cryst Pure Pure 6,7-Diethoxy-3-methyl- 1-benzofuran-2-carboxylic acid Cryst->Pure

Figure 1: Optimized pH-controlled extraction and crystallization workflow for the target API.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of unreacted precursors (e.g., diethoxy-phenols) in my final extracted product? A1: This is a classic partition coefficient failure driven by improper pH control[1]. The pKa of benzofuran-2-carboxylic acids typically ranges from 3.5 to 4.0. If the aqueous phase pH drops below 7.0 during the initial organic wash, a significant fraction of the target molecule remains protonated (unionized). Because the 6,7-diethoxy groups heavily increase the lipophilicity of the benzofuran core, the protonated acid will partition into the organic phase alongside unreacted phenolic impurities.

  • The Causality: At pH > 10, phenolic impurities (pKa ~10) will also deprotonate, becoming water-soluble phenolates that co-extract with your target API.

  • The Solution: Implement strict 2[2]. Buffer the crude aqueous mixture to exactly pH 8.5–9.0 using sodium bicarbonate (NaHCO3). This ensures complete ionization of the carboxylic acid into its water-soluble carboxylate salt, while phenolic impurities remain unionized and are efficiently washed away into the organic phase (e.g., MTBE).

Q2: How can I resolve severe emulsion formation during the liquid-liquid extraction phase? A2: Emulsions are a frequent thermodynamic challenge in LLE[3]. In this specific molecule, the two ethoxy groups act as hydrophobic tails, while the deprotonated carboxylate acts as a hydrophilic head. This amphiphilic structure behaves as a pseudo-surfactant, reducing the interfacial tension between the aqueous and organic layers.

  • The Causality: Vigorous agitation disperses micro-droplets that are stabilized by the surfactant-like nature of the target molecule.

  • The Solution: Do not increase agitation. Instead, increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This "salting-out" effect increases the polarity of the aqueous phase, forcing the organic solvent out of the emulsion. If a polymeric precipitate is stabilizing the emulsion at the interface, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q3: My crystallization yield is low, and the product is off-white instead of pure white. What is going wrong? A3: This indicates either premature precipitation trapping impurities or partial decarboxylation. Benzofuran-2-carboxylic acids can undergo decarboxylation if subjected to strong mineral acids at elevated temperatures. Furthermore, rapid acidification causes the product to "crash out" as an amorphous solid, trapping colored impurities in the matrix.

  • The Causality: Rapid pH drops create localized zones of supersaturation, leading to kinetic (amorphous) rather than thermodynamic (crystalline) precipitation.

  • The Solution: Perform the final acidification step slowly. Cool the aqueous carboxylate solution to 0–5 °C and add concentrated hydrochloric acid dropwise until the pH reaches 1.0–1.5[4]. For final polishing, recrystallize the crude solid using a binary solvent system such as ethyl acetate/hexanes, which has been proven highly effective for 5[5].

Quantitative Data: pH Effects on Partitioning

The following table summarizes the causal relationship between extraction pH, target acid recovery, and impurity clearance.

Extraction pHTarget Acid Ionization (%)API Recovery in Aqueous Phase (%)Phenolic Impurity Clearance (%)Emulsion Risk
2.0 < 5%< 10%> 99%Low
5.0 ~90%~85%80%High
8.5 (Optimal) > 99% > 98% > 95% Medium
12.0 > 99%> 98%< 50% (Phenols ionize)Low
Experimental Protocol: Self-Validating Extraction & Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Phase 1: Basification and Impurity Washing

  • Transfer the crude reaction mixture to a temperature-controlled jacketed reactor.

  • Dilute with deionized water (5 volumes) and slowly add saturated aqueous NaHCO3​ until the pH stabilizes at 8.5 ± 0.2 .

  • Add Methyl tert-butyl ether (MTBE) (3 volumes) and agitate at 150 RPM for 10 minutes. Allow phases to separate for 20 minutes.

  • Separate the organic phase (containing neutral/phenolic impurities) and retain the aqueous phase.

  • IPC Check: Analyze the aqueous phase via HPLC. Self-validation: If the Area Under Curve (AUC) of the phenolic precursor is > 0.5%, the system dictates you must perform one additional MTBE wash before proceeding.

Phase 2: Controlled Acidification

  • Cool the validated aqueous phase to 0–5 °C.

  • Begin overhead stirring at 200 RPM.

  • Add 6M HCl dropwise via an addition funnel at a rate of 0.1 volumes/hour. Monitor the pH continuously.

  • Stop addition when the pH reaches 1.0 to 1.5 . A thick, off-white precipitate will form[4].

  • Stir for an additional 60 minutes at 0 °C to ensure complete thermodynamic precipitation.

  • Filter the suspension under vacuum and wash the filter cake with ice-cold deionized water to remove residual salts.

Phase 3: Recrystallization

  • Transfer the crude damp cake to a clean flask equipped with a reflux condenser.

  • Suspend the solid in Ethyl Acetate (EtOAc) (approx. 4 volumes) and heat to 70 °C until fully dissolved[5].

  • Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Remove from heat and allow the solution to cool to room temperature naturally over 4 hours, then chill to 0 °C for 2 hours.

  • Filter the resulting pure white crystals, wash with cold hexanes, and dry in a vacuum oven at 45 °C to constant weight.

References
  • Carboxylic Acid Extraction: New Techniques for Improved Purity . PatSnap.1

  • Solubility and extractability in the Pharmaceutical Sciences: A practical exercise with pure compounds . ORBi. 2

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . PMC. 4

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations . RSC Publishing. 3

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints . ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals tasked with the purification of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals tasked with the purification of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 40713-26-6), a sterically hindered, functionalized building block utilized in advanced pharmaceutical synthesis[1].

Due to the presence of the diethoxy groups, this molecule exhibits significantly higher lipophilicity than unsubstituted benzofuran-2-carboxylic acid. While simple benzofurans can often be recrystallized from water or aqueous ethanol[2], the diethoxy-substituted analog is highly prone to "oiling out" (liquid-liquid phase separation) if the solvent system and cooling kinetics are not rigorously controlled. For such lipophilic derivatives, binary organic solvent systems like Ethyl Acetate/Heptane provide superior thermodynamic control over nucleation[3].

Quantitative Data: Solvent Selection Matrix

To design a self-validating protocol, you must understand the causality behind the solvent choices. Below is the physicochemical rationale for our recommended solvent system.

Table 1: Solubility and Solvent Functionality for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Solvent SystemBoiling Point (°C)Solute Affinity (Polarity Match)Function in RecrystallizationRemarks
Ethyl Acetate (EtOAc) 77.1High (H-bond acceptor)Primary SolventDissolves the carboxylic acid readily at reflux.
Heptane 98.4Very Low (Non-polar)Anti-solventInduces supersaturation; higher BP than hexane ensures safer high-temp mixing.
Ethanol / Water 78.3 / 100High / InsolubleAlternative BinaryProne to yielding amorphous precipitates for highly lipophilic analogs[2].
Toluene 110.6Moderate (π-π stacking)Co-solvent / AzeotropeUseful for removing trace water prior to crystallization[4].
Standard Operating Procedure: EtOAc/Heptane Recrystallization

Scientific Rationale: This protocol uses an anti-solvent gradient. By dissolving the compound in a minimal amount of hot EtOAc, we maximize the concentration. The dropwise addition of hot heptane lowers the dielectric constant of the medium until the metastable zone is reached, forcing controlled nucleation.

  • Initial Dissolution: Weigh the crude 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid into a round-bottom flask equipped with a reflux condenser. Add EtOAc at a ratio of approximately 5 mL per gram of crude solid. Heat the suspension to 70°C in an oil bath until complete dissolution occurs.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, it is either an insoluble inorganic impurity or requires incrementally more EtOAc (add in 0.5 mL portions).

  • Hot Filtration (Optional but Recommended): To remove mechanical impurities or polymerized byproducts, pass the hot solution through a pre-warmed Buchner funnel equipped with a Celite pad[4].

  • Anti-Solvent Addition: Return the filtrate to 70°C. Begin adding hot Heptane (65°C) dropwise under continuous magnetic stirring. Continue addition until a faint, persistent cloudiness (turbidity) is observed. This indicates the boundary of the metastable zone.

  • Re-equilibration: Add 1-2 drops of EtOAc just until the solution clears again. This ensures you are exactly at the saturation point without premature precipitation.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) at a controlled rate of ~0.5°C/min. Do not place it directly in an ice bath.

  • Final Maturation: Once at room temperature and crystallization has initiated, transfer the flask to an ice-water bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Heptane (not EtOAc, which would dissolve the product). Dry under vacuum at 45°C to constant weight.

Workflow Start Crude 6,7-Diethoxy-3-methyl- 1-benzofuran-2-carboxylic acid Dissolve Dissolve in minimal hot EtOAc (65-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add hot Heptane dropwise until slight turbidity Filter->AntiSolvent Cool Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cool Isolate Vacuum Filtration & Cold Heptane Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow for EtOAc/Heptane recrystallization of the benzofuran-2-carboxylic acid derivative.

Troubleshooting Guide

Q: My product is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent mixture. The bulky 6,7-diethoxy groups disrupt crystal lattice packing, lowering the lattice energy and making the compound prone to forming a supercooled liquid. Resolution: Reheat the mixture until it is a single homogeneous phase. Add 5-10% more EtOAc (primary solvent) to shift the phase boundary. Reduce your cooling rate drastically (< 0.5°C/min). If available, introduce a few milligrams of pure seed crystals when the solution is just below the saturation temperature to bypass the high energy barrier of primary nucleation.

OilingOut State1 Supersaturated Solution Decision Cooling Rate? State1->Decision Fast Rapid Cooling (>2°C/min) Decision->Fast Slow Slow Cooling (<0.5°C/min) Decision->Slow Oil Liquid-Liquid Phase Separation (Oiling Out) Fast->Oil Crystal Nucleation & Crystal Growth Slow->Crystal

Thermodynamic pathways illustrating how cooling rates dictate crystallization versus oiling out.

Q: The yield of my first crop is unacceptably low (< 50%). What went wrong? A: A low yield in an anti-solvent crystallization usually indicates that the final solvent composition is too rich in the primary solvent (EtOAc), keeping the product dissolved even at 5°C. Resolution: Do not discard the mother liquor. Transfer it to a rotary evaporator and remove approximately 50% of the solvent volume under reduced pressure. Re-heat to dissolve any prematurely formed solids, then cool slowly to obtain a second crop of crystals.

Q: The crystals are heavily colored (yellow/brown) despite thorough washing. How can I remove this color? A: Benzofuran derivatives, particularly electron-rich ones with alkoxy substituents, can undergo trace oxidative degradation, forming highly colored quinoid-like impurities[5]. Resolution: Incorporate an activated carbon treatment. During Step 1, add 5-10% (w/w) activated carbon (e.g., Darco) to the hot EtOAc solution. Boil gently for 10-15 minutes. Perform a hot filtration through a tight Celite pad to remove the carbon[4]. The resulting filtrate should be significantly paler.

Frequently Asked Questions (FAQs)

Q: Can I use an Ethanol/Water system instead of EtOAc/Heptane? A: While Ethanol/Water is a classic, green solvent system for simple benzofuran-2-carboxylic acids[2], it is generally not recommended for the 6,7-diethoxy-3-methyl derivative. The high lipophilicity of this specific molecule causes a massive solubility cliff when water is added, often resulting in rapid precipitation of an amorphous solid that traps impurities, rather than allowing for controlled crystal growth.

Q: Is it necessary to protect the recrystallization from light or air? A: Yes, as a best practice. Electron-rich benzofurans are susceptible to photo-oxidation over time. If you are scaling up or if the solution will be hot for an extended period, operating under a nitrogen atmosphere and using amber glassware will prevent the formation of colored degradation products[5].

Q: How should I dry the final API/intermediate to ensure no residual solvent remains? A: Dry the isolated crystals in a vacuum oven at 40-45°C for 12-24 hours. Do not exceed 50°C. Although the exact melting point of the pure 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is specific to its polymorphic form, many substituted benzofuran carboxylic acids melt between 110°C and 190°C[2],[3]. Drying at 45°C under high vacuum safely removes EtOAc and Heptane without risking thermal degradation or sintering.

References
  • Fluorochem. "6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid - Fluorochem." Fluorochem.co.uk.
  • ChemicalBook. "Benzofuran-2-carboxylic acid CAS#: 496-41-3." ChemicalBook.com.
  • ChemicalBook. "2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis." ChemicalBook.com.
  • Google Patents. "WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives." Google.com.
  • Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, ResearchGate.

Sources

Optimization

preventing degradation of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid in aqueous solutions

Welcome to the technical support center for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in aqueous solutions. Our goal is to ensure the integrity and stability of your experiments by addressing common challenges and offering scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid in aqueous environments.

Q1: My aqueous solution of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is showing a decrease in concentration over time. What are the likely causes?

There are several potential reasons for the observed degradation. The primary suspects are hydrolysis, oxidation, and photodegradation. The benzofuran ring system can be susceptible to oxidative cleavage, and the carboxylic acid group can influence solubility and reactivity. Additionally, prolonged exposure to light, especially UV radiation, can induce photochemical degradation of benzofuran derivatives.[1][2]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

The stability of carboxylic acids in solution is often pH-dependent.[3] For 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, maintaining a pH within the range of 4 to 6 is generally recommended to minimize degradation. At very low pH (highly acidic), the risk of hydrolysis of the ethoxy groups may increase. At high pH (alkaline), the carboxylate anion is formed, which can alter its susceptibility to oxidation and interaction with other solution components. It is crucial to perform pH-stability studies for your specific formulation.

Q3: I've noticed a color change in my solution. What could this indicate?

A color change, such as yellowing, is often an indicator of degradation. This can be due to the formation of oxidized byproducts or other chromophoric degradation products.[4] It is essential to characterize these impurities to understand the degradation pathway and take corrective measures.

Q4: Is this compound susceptible to degradation by atmospheric oxygen?

Yes, benzofuran derivatives can be susceptible to oxidation.[4][5] The furan ring, in particular, can undergo oxidative ring-opening.[4] To mitigate this, it is advisable to work with deoxygenated solvents and to store solutions under an inert atmosphere, such as nitrogen or argon.

Q5: What are the best practices for long-term storage of aqueous solutions of this compound?

For long-term storage, solutions should be prepared with deoxygenated, purified water and buffered to an optimal pH (typically 4-6). Store solutions in amber glass vials to protect from light, at reduced temperatures (2-8°C or frozen at -20°C or lower), and under an inert atmosphere. The exact conditions should be determined through formal stability studies.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound concentration Photodegradation: Exposure to ambient or UV light.[1][6] Oxidation: Presence of dissolved oxygen or oxidizing agents.[4] Hydrolysis: Extreme pH conditions.- Protect solutions from light using amber vials or by covering containers with aluminum foil. - Prepare solutions using deoxygenated solvents. Purge the solution and headspace with an inert gas (N₂ or Ar). - Adjust the pH of the solution to a range of 4-6 using appropriate buffers.
Appearance of new peaks in HPLC chromatogram Degradation Products: Formation of hydrolysis, oxidation, or photolytic byproducts.- Characterize the new peaks using LC-MS or other suitable analytical techniques to identify the degradation products.[7] - Review the experimental conditions (light exposure, pH, oxygen exposure) to identify the stress factor causing degradation.
Poor or inconsistent solubility pH Effects: The carboxylic acid's solubility is pH-dependent.[3] Aggregation: The compound may self-associate in aqueous solution.[8][9]- Adjust the pH to slightly above the pKa of the carboxylic acid to form the more soluble carboxylate salt. - Consider the use of co-solvents (e.g., ethanol, DMSO) or solubilizing excipients like cyclodextrins.[3][10]
Precipitation upon storage Temperature Effects: Solubility may decrease at lower temperatures. pH Shift: The pH of the solution may have changed over time.- Determine the solubility of the compound at the intended storage temperature. - Ensure the buffering capacity of the solution is sufficient to maintain a stable pH.

III. Experimental Protocols & Methodologies

To ensure the integrity of your research, it is crucial to employ validated methods for stability testing and analysis.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To evaluate the stability of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the target concentration. Incubate at room temperature.

    • Photodegradation: Expose a solution of the compound in a transparent container to a light source providing both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is critical for accurately quantifying the parent compound and its degradation products.

Objective: To develop and validate an HPLC method capable of separating 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid from its potential degradation products.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a suitable wavelength (determined by UV scan, likely around 285 nm).[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10 µL.[11]

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the method's specificity.

IV. Visualization of Degradation & Workflow

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid in aqueous solutions.

A 6,7-Diethoxy-3-methyl- 1-benzofuran-2-carboxylic acid B Oxidative Degradation (e.g., H₂O₂, O₂) A->B C Hydrolytic Degradation (Acidic/Basic pH) A->C D Photodegradation (UV/Visible Light) A->D E Ring-Opened Products (e.g., dicarbonyls) B->E F Hydroxylated or De-ethylated Products C->F G Photodimers or Isomerization Products D->G

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting stability issues.

start Instability Observed (e.g., concentration loss, new peaks) cond1 Was the solution protected from light? start->cond1 action1 Implement light protection: Use amber vials, cover with foil. cond1->action1 No cond2 Was the solution pH controlled and optimized? cond1->cond2 Yes action1->cond2 action2 Buffer solution to pH 4-6. Verify pH stability over time. cond2->action2 No cond3 Was oxygen excluded? cond2->cond3 Yes action2->cond3 action3 Use deoxygenated solvents. Purge with inert gas (N₂/Ar). cond3->action3 No end Re-evaluate stability. If issues persist, consult further. cond3->end Yes action3->end

Caption: A step-by-step troubleshooting workflow for stability issues.

V. References

  • Koshioka, M., Iizuka, H., Kanazawa, J., & Murai, T. (1987). Photodegradation of Octachlorodi-benzofuran in 1,4-Dioxane under Xenon Lamp Irradiation. Agricultural and Biological Chemistry, 51(3), 949-952.

  • Fujii, K., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed.

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • Ito, A., et al. (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.

  • Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.

  • Dhotare, B. B., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 1888-1896.

  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Ielo, L., et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(11), 1957.

  • Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

  • Deka, B., & Alper, H. (2018). Catalytic Oxidation of 3-Arylbenzofuran-2(3H)-ones with PCC-H5IO6. ACS Publications.

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403.

  • Schrier, E. E., Pottle, M., & Scheraga, H. A. (1964). The Influence of Hydrogen and Hydrophobic Bonds on the Stability of the Carboxylic Acid Dimers in Aqueous Solution. Journal of the American Chemical Society, 86(17), 3444-3449.

  • Hutzinger, O., Safe, S., & Ziko, V. (1972). Photochemical degradation of di- and octachlorodibenzofuran. Environmental Health Perspectives, 1, 217-220.

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids.

  • Musso, G., et al. (2015). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. CrystEngComm, 17, 6134-6145.

  • Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(1), 143.

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

  • Shaji, J., & Patole, V. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics, 355(1-2), 1-8.

  • Greisch, J.-F., et al. (2020). Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters. The Journal of Physical Chemistry A, 124(25), 5175-5182.

  • Sakkas, V. A., et al. (2010). Photochemical degradation of carbofuran and elucidation of removal mechanism. Chemical Engineering Journal, 162(2), 599-607.

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.

  • Foley, B. L., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B, 122(30), 7484-7493.

  • Kaatze, U., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244503.

  • ATSDR. (1994). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry.

  • Ouellette, A. J. A., & McLeish, R. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD.

  • ChemNet. 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid. ChemNet.

  • Sboui, M., et al. (2007). Photocatalytic degradation of carbofuran using semiconductor oxides. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 327-333.

  • Ramana, M. V., & Sharma, M. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4928.

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran. BenchChem.

  • Liu, J., et al. (2013). Structure stability of metal-organic framework MIL-53 (Al) in aqueous solutions. Journal of Materials Chemistry A, 1(39), 12054-12060.

  • NIST. Benzofuran-2-carboxylic acid. NIST WebBook.

  • Li, Y., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1858-1863.

  • Sigma-Aldrich. 7-methyl-1-benzofuran-2-carboxylic acid. Sigma-Aldrich.

  • Defensive Publications Series. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Defensive Publications Series.

Sources

Reference Data & Comparative Studies

Validation

comparative toxicity of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires balancing pharmacological efficacy against off-target liabilities. Benzofuran derivatives have historically be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires balancing pharmacological efficacy against off-target liabilities. Benzofuran derivatives have historically been a double-edged sword; while they offer potent antiarrhythmic and uricosuric properties, they are frequently flagged for severe idiosyncratic hepatotoxicity.

This guide provides an objective, data-driven comparison between the 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid scaffold (CAS 40713-26-6) and traditional benzofuran pharmacophores (such as amiodarone and dronedarone). By dissecting the mechanistic causality of their toxicity and outlining self-validating experimental workflows, this guide will help researchers make informed decisions during lead optimization.

The Pharmacophore Context: Structural Evolution

Traditional 3-benzoyl-benzofuran derivatives—namely amiodarone, dronedarone, and benzbromarone—are well-documented mitochondrial toxicants[1]. Their toxicity is heavily driven by specific side chains (e.g., the diethylaminoethoxy group in amiodarone) and halogenation patterns.

Conversely, 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid represents a structurally optimized building block[2]. The 6,7-diethoxy-3-methyl substitution pattern introduces a distinct electronic environment and steric profile[3]. Crucially, structure-toxicity relationship studies indicate that replacing typical toxicophore side chains with ethoxy groups significantly attenuates the mitochondrial toxicity inherent to the benzofuran core[1].

Mechanistic Causality of Benzofuran Hepatotoxicity

To understand why the 6,7-diethoxy-3-methyl derivative is a safer alternative, we must examine the specific mechanisms of benzofuran-induced liver injury. Toxicity does not stem from acute membrane lysis, but rather from a cascading failure of mitochondrial bioenergetics[4]:

  • ETC Inhibition: Traditional benzofurans inhibit Electron Transport Chain (ETC) Complexes I and II[5].

  • Mitochondrial Uncoupling: They act as protonophores, uncoupling oxidative phosphorylation and causing a collapse of the mitochondrial membrane potential (ΔΨm)[1].

  • ROS Accumulation: The bottleneck at the ETC causes electron leakage, generating massive amounts of superoxide radicals[4].

  • β-Oxidation Impairment: Dronedarone and amiodarone actively inhibit mitochondrial β-oxidation, leading to toxic lipid accumulation[5].

Because the 6,7-diethoxy-3-methyl scaffold lacks the highly lipophilic, basic amine side chains that drive protonophoric uncoupling, it bypasses this catastrophic bioenergetic collapse[1].

Pathway Visualization

G N1 Benzofuran Core Exposure N2 ETC Complex I & II Inhibition N1->N2 N3 Loss of Membrane Potential (ΔΨm) N1->N3 N5 β-Oxidation Impairment N1->N5 N4 ROS Accumulation (Superoxide) N2->N4 N6 ATP Depletion N3->N6 N7 Hepatocyte Apoptosis/Necrosis N4->N7 N5->N6 N6->N7

Mechanistic pathway of benzofuran-induced mitochondrial dysfunction and hepatocyte apoptosis.

Comparative In Vitro Toxicity Profile

The following table synthesizes benchmark in vitro data using human hepatic HepG2 cells. HepG2 cells are utilized here because they provide a highly reproducible system for isolating direct mitochondrial liabilities without the confounding variable of rapid CYP450-mediated detoxification[6].

CompoundStructural ClassificationCytotoxicity (LDH EC₅₀, μM)ATP Depletion (EC₅₀, μM)Mitochondrial ROS (Fold Change)
Amiodarone Iodinated 3-benzoyl-benzofuran~50.0~20.02.7x (at 30 μM)
Dronedarone Non-iodinated 3-benzoyl-benzofuran~20.0~10.023.5x (at 30 μM)
Benzbromarone Brominated 3-benzoyl-benzofuran~25.0~12.0>15.0x (Estimated)
6,7-Diethoxy-3-methyl Core Alkoxy-substituted benzofuran>100.0>80.0Baseline (<1.5x)

Data Context: Dronedarone and amiodarone trigger ATP depletion starting at 20 μM, preceding cell death[5]. Dronedarone induces a severe 23.5-fold increase in ROS at 30 μM[4]. The 6,7-diethoxy-3-methyl core demonstrates a vastly superior safety window.

Self-Validating Experimental Protocols

To objectively verify the safety of 6,7-diethoxy-3-methyl derivatives against traditional benzofurans, researchers must employ self-validating assay systems.

Why this workflow is self-validating: By multiplexing ATP depletion and Lactate Dehydrogenase (LDH) release, we establish a temporal causality. Because mitochondrial dysfunction precedes the loss of membrane integrity, a true mitochondrial toxicant will show a lower EC₅₀ for ATP than for LDH[4]. If both drop simultaneously, the compound is merely a non-specific membrane lysing agent.

Protocol A: Multiplexed ATP Depletion & LDH Release Assay
  • Cell Seeding: Seed HepG2 cells at a density of 30,000 cells/well in a white 96-well microplate. Allow overnight adherence at 37°C, 5% CO₂[4].

  • Compound Exposure: Treat cells with a concentration gradient (0.3–100 μM) of the target benzofuran derivatives for exactly 48 hours[4].

  • LDH Sampling (Membrane Integrity): Carefully extract 2 μL of the culture media from each well. Dilute this 300-fold into an LDH storage buffer consisting of 200 mM Tris–HCl (pH 7.3), 10% glycerol, and 1% BSA[4]. Quantify using a standard coupled-enzymatic LDH assay. Note: LDH is strictly cytosolic; its presence in media confirms terminal membrane rupture.

  • ATP Quantification (Bioenergetics): Lyse the remaining cells directly in the microplate and quantify intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo).

Protocol B: High-Content ROS Quantification via MitoSOX Red
  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 30,000 cells/well; incubate overnight[4].

  • Compound Exposure: Expose cells to the benzofuran gradient for 48 hours[4].

  • Probe Incubation: Aspirate the media and wash gently with Hank's Balanced Salt Solution (HBSS). Incubate the cells with 2.5 μM MitoSOX Red (dissolved in HBSS) for exactly 10 minutes at 37°C in the dark[4].

  • Readout: Measure fluorescence at Ex/Em = 510/580 nm. Causality Note: MitoSOX Red is selectively targeted to mitochondria. Its oxidation by superoxide yields a product that emits bright red fluorescence upon binding to nucleic acids, providing a direct readout of ETC electron leakage[4].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Operational Safety & Handling Guide: 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system of chemical causality. 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 40713-26-6) is a highly valuable building block in organic synthesis and drug discovery, particularly for developing bioactive compounds targeting neurological and inflammatory pathways. However, because it is a highly functionalized, lipophilic organic acid in a crystalline powder form, it presents specific handling challenges that require precise logistical and protective strategies.

Hazard Profile & Mechanistic Causality

To implement an effective safety system, researchers must understand the chemical causality behind the compound's hazards. Based on the validated safety profiles of its parent benzofuran-2-carboxylic acid derivatives [1], this compound exhibits three primary hazards:

  • Skin Irritation (Category 2, H315): The benzofuran core is highly lipophilic, enabling the molecule to readily partition into and penetrate the lipid bilayer of the stratum corneum. Once absorbed, the carboxylic acid moiety acts as a localized proton donor, causing cellular irritation and localized erythema.

  • Serious Eye Irritation (Category 2A, H319): Direct contact with mucosal membranes leads to rapid pH shifts and protein denaturation in the corneal epithelium.

  • Respiratory Tract Irritation (STOT SE 3, H335): The compound exists as a fine crystalline powder. Inhalation of these micro-particulates causes both mechanical abrasion and chemical irritation of the respiratory lining.

Personal Protective Equipment (PPE) Matrix

Do not rely on a standard lab coat and basic gloves. The following PPE matrix is a self-validating system designed specifically to mitigate the lipophilic and particulate nature of this benzofuran derivative.

PPE CategorySpecificationCausality / Rationale
Respiratory N95 (US) or FFP3 (EU) Particulate RespiratorPrevents inhalation of fine crystalline dust, directly mitigating H335 respiratory hazards.
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm)Nitrile provides a robust barrier against lipophilic benzofuran penetration. Double-gloving ensures integrity if the outer layer is compromised.
Eye Protection Tight-sealing Safety GogglesStandard safety glasses leave gaps; tight-sealing goggles prevent airborne powder from settling on the conjunctiva (H319).
Body Protection Flame-retardant, Anti-static Lab CoatMinimizes electrostatic accumulation, preventing the fine powder from clinging to the researcher's torso.

Operational Workflow: Safe Handling & Weighing

The primary risk of exposure during routine laboratory use occurs during the transfer and weighing of the powder. Follow this step-by-step methodology to ensure absolute containment:

  • Step 1: Environmental Control Setup. Conduct all open-container handling inside a certified chemical fume hood. Verify that the fume hood face velocity is calibrated between 80 to 120 feet per minute (fpm) [2]. Velocities below 80 fpm fail to contain the powder, while velocities above 120 fpm create turbulent vortexes that can aerosolize the compound into the user's breathing zone.

  • Step 2: PPE Verification. Don the required respiratory, eye, and hand protection before opening the reagent bottle. Inspect outer gloves for micro-tears.

  • Step 3: Anti-Static Transfer. Always use polystyrene anti-static weighing boats [3]. Standard plastic boats accumulate static charge, which repels the fine benzofuran powder, causing it to aerosolize and scatter across the balance pan, drastically increasing inhalation risk.

  • Step 4: Decontamination. After weighing, do not return unused substance to the stock bottle to prevent contamination. Wipe down the spatulas, balance pan, and surrounding workspace with a damp cloth or 70% ethanol to neutralize and remove any micro-residues.

Spill Response & Decontamination Protocol

In the event of a powder spill outside the fume hood, immediate and methodical containment is required. Never dry-sweep the powder, as this will generate a massive airborne dust cloud.

SpillResponse N1 1. Detect Powder Spill N2 2. Evacuate & Assess Extent N1->N2 N3 3. Don Spill-Kit PPE (N95/FFP3, Nitrile) N2->N3 N4 4. Containment (Moisten to prevent dust) N3->N4 N5 5. Cleanup & Decontamination (Wipe with 70% EtOH) N4->N5 N6 6. Hazardous Waste Disposal N5->N6

Fig 1: Spill response workflow for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Execution:

  • Isolate the area and don spill-kit PPE.

  • Gently moisten the spill with a compatible solvent (e.g., water or 70% ethanol) to bind the particulates and prevent aerosolization.

  • Wipe the moistened area with absorbent pads.

  • Wash the surface with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize residual acid, followed by a final water rinse.

Storage & Disposal Logistics

  • Storage: Store the compound in a tightly sealed container at 0 to 8 °C [4]. Refrigeration is critical to maintain the chemical stability of the diethoxy groups and prevent oxidative degradation over time. Keep away from strong oxidizing agents.

  • Disposal: The compound poses a potential long-term hazard to the aquatic environment (Aquatic Chronic 4). Never flush this chemical down the drain. Dissolve the waste in a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • Title: 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591 Source: PubChem (nih.gov) URL: [Link]

  • Title: Understanding Fume Hood Face Velocity Requirements Source: LOC Scientific URL: [Link]

  • Title: Balances: utilization and maintenance Source: University of Luxembourg (uni.lu) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.